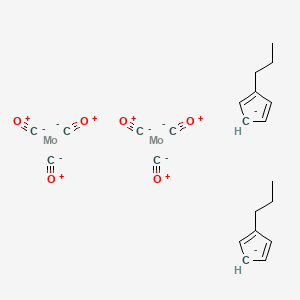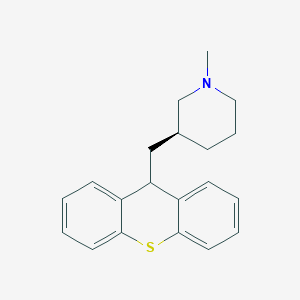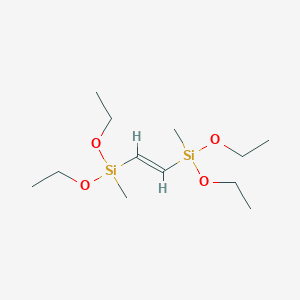
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene is an organometallic compound with the chemical formula C22H22Mo2O6 It is a dimeric complex where two molybdenum atoms are each bonded to a propylcyclopentadienyl ligand and three carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene typically involves the reaction of molybdenum hexacarbonyl with propylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2Mo(CO)6+2C5H4C3H7→(C5H4C3H7)Mo(CO)3)2+6CO
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying molybdenum-containing enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, including thin films and coatings.
Wirkmechanismus
The mechanism of action of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene involves the coordination of the molybdenum center with various substrates. The compound can facilitate electron transfer processes and stabilize reactive intermediates, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienylmolybdenum tricarbonyl dimer
- Methylcyclopentadienylmolybdenum tricarbonyl dimer
- Ethylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene is unique due to the presence of the propyl group, which can influence the compound’s reactivity and stability. This structural variation can lead to different catalytic properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)
